CID 78065817

Description

Its identification via PubChem suggests relevance in pharmacological or environmental studies, though its exact structure, synthesis, and applications require further experimental validation.

Properties

Molecular Formula |

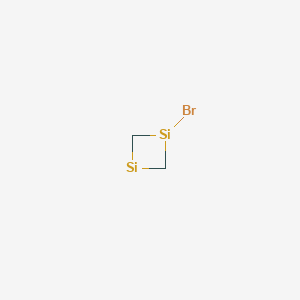

C2H4BrSi2 |

|---|---|

Molecular Weight |

164.13 g/mol |

InChI |

InChI=1S/C2H4BrSi2/c3-5-1-4-2-5/h1-2H2 |

InChI Key |

AZZRPYUMRKIHNT-UHFFFAOYSA-N |

Canonical SMILES |

C1[Si]C[Si]1Br |

Origin of Product |

United States |

Preparation Methods

Potassium hexanitritocobaltate(III) is prepared by combining cobalt(II) and nitrite salts in the presence of oxygen The reaction involves the oxidation of cobalt(II) to cobalt(III) and the coordination of nitrito ligands to the cobalt centerThe resulting yellow precipitate is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Potassium hexanitritocobaltate(III) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) under certain conditions.

Substitution Reactions: The nitrito ligands can be substituted by other ligands such as chloride or ammonia, leading to the formation of different cobalt complexes.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, resulting in the formation of mixed-metal or mixed-ligand complexes.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and ligands such as ammonia or chloride for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Potassium hexanitritocobaltate(III) has several scientific research applications:

Chemistry: It is used as a reagent in inorganic synthesis and as a precursor for the preparation of other cobalt complexes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic agents.

Mechanism of Action

The mechanism of action of Potassium hexanitritocobaltate(III) involves its ability to coordinate with various ligands and metal ions. The cobalt center in the compound can undergo redox reactions, which play a crucial role in its chemical reactivity. The nitrito ligands can also participate in coordination and substitution reactions, leading to the formation of different complexes. The molecular targets and pathways involved in its mechanism of action depend on the specific application and the interacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065817, a comparative analysis is conducted using structurally or functionally related compounds from the evidence, supplemented by cheminformatics methodologies outlined in PubChem and analytical guidelines .

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Findings:

Structural Diversity : this compound may share macrocyclic or aromatic traits with oscillatoxin derivatives (e.g., CID 101283546), which exhibit cytotoxic properties . In contrast, CAS 20358-06-9 (CID 2049887) is a smaller fluorinated compound with enzyme inhibition capabilities, highlighting functional versatility among CIDs .

Physicochemical Properties : While oscillatoxins display high lipophilicity (Log P ~3.8) suited for membrane interaction, CID 2049887’s moderate Log P (1.57–2.85) aligns with its solubility and bioavailability profile . This compound’s properties remain speculative but could mirror these trends based on structural class.

This compound’s bioactivity, if analogous, may bridge environmental and therapeutic applications.

Methodological Insights:

- Characterization : GC-MS and vacuum distillation techniques (as applied to CIEO in ) are critical for isolating and identifying volatile or semi-volatile CIDs .

- Cheminformatics Tools: PubChem’s collision cross-section (CCS) and exact mass data (5 ppm error margin) enable precise CID comparisons, as noted in .

- Synthesis: Halogenation and thiourea reactions (e.g., CAS 20358-06-9 synthesis in ) provide templates for synthesizing novel CIDs with tailored properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.